5-Fluoro-2-nitro-2'-(trifluoromethoxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of 5-Fluoro-2-(trifluoromethoxy)-1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 5-Fluoro-2-amino-2’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: 5-Methoxy-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2-nitrobenzoic acid
- 5-Fluoro-2-nitrotoluene
Uniqueness
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethoxy group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Eigenschaften
Molekularformel |
C13H7F4NO3 |
---|---|
Molekulargewicht |
301.19 g/mol |
IUPAC-Name |
4-fluoro-1-nitro-2-[2-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C13H7F4NO3/c14-8-5-6-11(18(19)20)10(7-8)9-3-1-2-4-12(9)21-13(15,16)17/h1-7H |
InChI-Schlüssel |
GPXOJYKUSVLACT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.